molecular formula C8H8ClNO2 B2596730 4-Amino-5-chloro-2-methoxybenzaldehyde CAS No. 145742-50-3

4-Amino-5-chloro-2-methoxybenzaldehyde

Cat. No. B2596730
CAS RN: 145742-50-3
M. Wt: 185.61
InChI Key: FRPLOCDKNDMVOD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of ACMB is C8H8ClNO2. The InChI code is 1S/C8H8ClNO2/c1-12-8-3-7 (10)6 (9)2-5 (8)4-11/h2-4H,10H2,1H3 .


Physical And Chemical Properties Analysis

ACMB has a molecular weight of 185.61 g/mol . It is a light yellow to brown powder or crystals . The exact mass and monoisotopic mass are 185.0243562 g/mol . It has a topological polar surface area of 52.3 Ų .

Scientific Research Applications

Antibacterial Activity

4-Amino-5-chloro-2-methoxybenzaldehyde derivatives have been studied for their potential antibacterial properties. For instance, Schiff bases derived from benzothiazole and similar compounds have been evaluated against pathogenic strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. These compounds act as tridentate ligands and form octahedral complexes with metal ions, contributing to their antibacterial efficacy (Chohan, Scozzafava, & Supuran, 2003).

Solid-Phase Peptide Synthesis

4-Methoxybenzaldehyde backbone linker resins have been developed for the solid-phase synthesis of peptides. These linkers are stable during the cleavage of common protecting groups used in peptide synthesis, making them useful in the preparation of complex peptide structures (Gu & Silverman, 2003).

Antioxidant Activity

Halogenated derivatives of 4-methoxybenzaldehyde have been synthesized and evaluated for their antioxidant properties. The synthesis of these derivatives involves reactions like chlorination and bromination of vanillin. Their antioxidant activities have been tested and compared to control substances like BHT (Rijal, Haryadi, & Anwar, 2022).

Synthesis of Triazole Derivatives

This compound has been used in the synthesis of various triazole derivatives, which were then screened for antimicrobial activities. Some of these derivatives showed good or moderate activity against test microorganisms (Bektaş et al., 2007).

Schiff Bases Synthesis and Characterization

Schiff bases have been synthesized using compounds like 4-methoxybenzaldehyde and characterized using spectroscopy and crystallography. These studies help understand the molecular structures and potential applications of these Schiff bases in various fields (Tabatabaee et al., 2006).

Solubility and Activity Coefficient Studies

Studies on the solubility and infinite dilution activity coefficient of halogenated benzaldehydes in water across different temperatures provide valuable data for understanding the physicochemical properties of these compounds, which is crucial for their application in various scientific fields (Larachi et al., 2000).

Copper(I) Complex Synthesis

Copper(I) complexes have been synthesized using Schiff bases derived from 4-methoxybenzaldehyde. These complexes are characterized by various spectroscopic techniques and X-ray diffraction studies, providing insights into their potential applications in catalysis or material science (Ghassemzadeh et al., 2005).

Safety and Hazards

ACMB is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .

properties

IUPAC Name

4-amino-5-chloro-2-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-4H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPLOCDKNDMVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=O)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Isopropylmagnesium chloride (2M in tetrahydrofuran, 23 ml, 46 mmol) (commercially available, for example, from Aldrich) was added over 5 minutes to a stirred solution of 4-bromo-2-chloro-5-methoxyaniline (Step A) (10 g, 42 mmol) in tetrahydrofuran (70 ml) at −10° C. The resulting solution was allowed to warm to 0° C. over 50 minutes to give a thick slurry, then cooled to −25° C. and n-butyllithium (1.6M in hexanes, 90 ml, 144 mmol) was added over 20 minutes followed by tetrahydrofuran (20 ml). The solution was warmed to −10° C. over 30 minutes and then N,N-dimethylformamide (16 ml, 207 mmol) was added over 5 minutes and the resulting thick slurry was warmed to 0° C. over 20 minutes. A solution of citric acid (22 g, 105 mmol) in water (50 ml) was added cautiously over 15 minutes keeping reaction at <10° C. The slurry was aged at 20° C. for 30 minutes then filtered under vacuum. The cake was washed with water (100 ml) and then dried under vacuum at 40° C. for 16 hours to give 4-amino-5-chloro-2-methoxybenzaldehyde (6.1 g, 80% th) as a pale yellow solid.
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
90 mL
Type
reactant
Reaction Step Three
Quantity
16 mL
Type
reactant
Reaction Step Four
Quantity
22 g
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

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